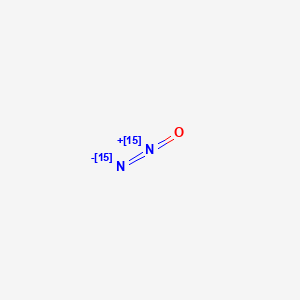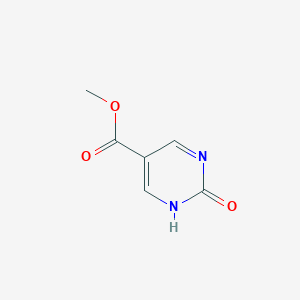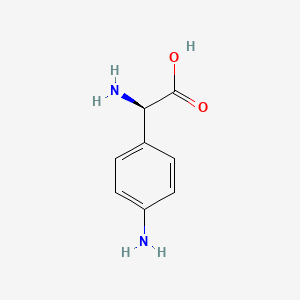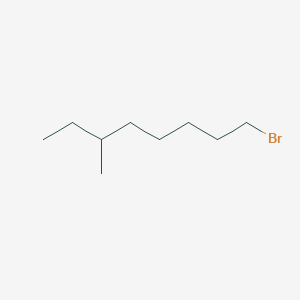
4,4'-Isopropylidenediphenoxyacetic Acid
Übersicht
Beschreibung
“4,4’-Isopropylidenediphenoxyacetic Acid” is a chemical compound with the molecular formula C19H20O6 . It has a molecular weight of 344.36 and is typically in the form of a crystal .
Physical And Chemical Properties Analysis
“4,4’-Isopropylidenediphenoxyacetic Acid” is a crystal with a molecular weight of 344.36 . The melting point is 179 °C .
Wissenschaftliche Forschungsanwendungen
Herbicide Mechanism and Agricultural Use
2,4-D is a synthetic auxin that mimics natural plant hormones, disrupting growth patterns in broadleaf weeds while sparing grasses and cereals. This selective action makes it valuable for agricultural and urban use. Research by Yaling Song highlights the molecular interactions of 2,4-D, showcasing how it affects the physiological processes, perception, and signal transduction in susceptible plant species. Understanding its mode of action has helped in developing strategies for weed control in crops, enhancing agricultural productivity.
Environmental Toxicology and Remediation
The widespread use of 2,4-D raises concerns about its environmental impact, particularly its toxicity and persistence in ecosystems. Studies such as the one conducted by Natana Raquel Zuanazzi et al. provide a scientometric review on 2,4-D herbicide toxicity, highlighting global research trends and identifying gaps in our understanding of its environmental fate. Furthermore, research on the biodegradation of 2,4-D, like the work by K. Germaine et al., explores the use of bacterial endophytes to enhance phytoremediation efforts, offering potential methods for detoxifying contaminated environments.
Molecular Biology and Genetic Research
2,4-D serves as a model compound in genetic and molecular biology studies, particularly in understanding gene expression and stress response mechanisms in non-target organisms. The effects of sublethal levels of 2,4-D on organisms like Escherichia coli, as investigated by Supriya V. Bhat et al., shed light on oxidative stress and metabolic perturbations. This research provides insights into the broader implications of herbicide exposure on non-target species, contributing to our understanding of environmental stressors and adaptation mechanisms.
Water Pollution and Treatment Technologies
The contamination of water bodies with 2,4-D is a significant concern due to its potential health risks to humans and aquatic life. Research into treatment technologies, such as the study on adsorption isotherms and kinetics by B. Hameed et al., evaluates the efficiency of activated carbon derived from date stones in removing 2,4-D from aqueous solutions. Such studies contribute to the development of effective water treatment methods, mitigating the environmental impact of this herbicide.
Eigenschaften
IUPAC Name |
2-[4-[2-[4-(carboxymethoxy)phenyl]propan-2-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-19(2,13-3-7-15(8-4-13)24-11-17(20)21)14-5-9-16(10-6-14)25-12-18(22)23/h3-10H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPJSLWIIMUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493966 | |
| Record name | 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Isopropylidenediphenoxyacetic Acid | |
CAS RN |
3539-42-2 | |
| Record name | 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Isopropylidenediphenoxyacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














